molecular formula C24H18ClF3N2OS B2370007 2-(1-benzylindol-3-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 681274-01-1

2-(1-benzylindol-3-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B2370007
CAS RN: 681274-01-1
M. Wt: 474.93
InChI Key: RSTPWDDSLGOVJS-UHFFFAOYSA-N
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Description

2-(1-benzylindol-3-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BIA 10-2474 and has been the subject of much research due to its unique properties.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of related sulfanilamide derivatives, including their thermal and antimicrobial studies, have been conducted, emphasizing the importance of molecular conformation and hydrogen bond network properties in determining their properties and potential applications (Lahtinen et al., 2014).

Antimicrobial and Antifungal Properties

  • Research indicates that synthesized compounds with structures related to 2-(1-benzylindol-3-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide have been evaluated for their antimicrobial, antifungal, and antioxidant activities, with some showing appreciable results (Fathima et al., 2022).

Anticancer Potential

  • Certain derivatives have been synthesized and tested for their anticancer activity, demonstrating the potential of compounds within this chemical family in cancer research and therapy (Horishny et al., 2021).

Enzyme Inhibitory and DNA Binding Studies

  • Some derivatives exhibit significant enzyme inhibitory activity and DNA binding interactions, highlighting their potential in biochemical and pharmaceutical research (Iqbal et al., 2019).

Anticonvulsant Activities

  • Studies on related compounds have shown potent anticonvulsant activities, which could be critical in developing new treatments for epilepsy and related disorders (Choi et al., 1996).

Chemical Structure and Molecular Interactions

  • The crystal structures of similar compounds provide insights into the molecular interactions and stability of these chemicals, which can be crucial in drug design and synthesis (Subasri et al., 2017).

Green Synthesis and Antibacterial Activity

  • Green synthesis approaches for N-substituted benzimidazoles, which are related to the compound , have shown promising results against antibiotic-resistant bacteria, indicating potential applications in addressing antibiotic resistance (Chaudhari et al., 2020).

properties

IUPAC Name

2-(1-benzylindol-3-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClF3N2OS/c25-19-11-10-17(24(26,27)28)12-20(19)29-23(31)15-32-22-14-30(13-16-6-2-1-3-7-16)21-9-5-4-8-18(21)22/h1-12,14H,13,15H2,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTPWDDSLGOVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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